molecular formula C34H48S2 B3343899 2,7-Didecyl[1]benzothieno[3,2-b][1]benzothiophene CAS No. 583050-71-9

2,7-Didecyl[1]benzothieno[3,2-b][1]benzothiophene

Cat. No.: B3343899
CAS No.: 583050-71-9
M. Wt: 520.9 g/mol
InChI Key: UFQDRJSFCWDIGH-UHFFFAOYSA-N
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Description

Overview of Organic Semiconductor Evolution and Significance

The journey of organic semiconductors began with the discovery of conductivity in doped polyacetylene in 1977, challenging the notion that organic materials were exclusively insulators. tuwien.ac.at This breakthrough ignited extensive research into conjugated organic materials. tuwien.ac.at Early organic semiconductors suffered from poor performance and stability. However, significant progress in synthetic chemistry and material processing over the past few decades has led to new classes of materials with vastly improved characteristics. mdpi.comtuwien.ac.at

Unlike their inorganic counterparts like silicon, organic semiconductors are composed of molecules or polymers with π-conjugated systems that allow for charge transport. wikipedia.org This molecular nature offers several advantages:

Mechanical Flexibility: The weak van der Waals forces between molecules allow for the creation of flexible and even stretchable electronic devices. 1-material.comwikipedia.org

Solution Processability: Many organic semiconductors can be dissolved in common solvents, enabling low-cost and large-area fabrication techniques like printing and spin-coating. 1-material.comnih.gov

Tunable Properties: The electronic and optical properties can be precisely tuned by modifying the molecular structure. 1-material.com

These attributes have propelled the application of organic semiconductors in a range of technologies, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. tuwien.ac.atwikipedia.org The continuous development of novel OSCs with enhanced charge carrier mobility, stability, and processability is crucial for the advancement of next-generation electronics. mdpi.com

Historical Development and Importance of Benzothienobenzothiophene (BTBT) Derivatives as Core Structures

Within the vast landscape of organic semiconductors, thienoacenes—rigid, planar molecules formed by fusing thiophene (B33073) and other aromatic rings—have been identified as promising candidates for high-performance OFETs. nih.gov Among these, kek.jpbenzothieno[3,2-b] kek.jpbenzothiophene (B83047) (BTBT) has become a particularly important building block. mdpi.commdpi.com The BTBT core, consisting of four fused aromatic rings, provides an extensive conjugated system that facilitates efficient π-orbital overlap, a key requirement for effective charge transport. mdpi.com

The significance of the BTBT core stems from several key attributes:

High Charge Carrier Mobility: BTBT derivatives have consistently demonstrated some of the highest charge carrier mobilities among organic semiconductors, with some reports exceeding 40 cm²/V·s. d-nb.info

Excellent Stability: Unlike many other thienoacenes, BTBT derivatives generally exhibit good stability in ambient conditions, which is critical for practical device applications. mdpi.com

Favorable Molecular Packing: The rigid and planar structure of the BTBT core promotes a highly ordered "herringbone" packing motif in the solid state. This arrangement minimizes the distance between adjacent molecules, facilitating efficient two-dimensional charge transport. nih.gov

The development of BTBT-based materials has been marked by strategic chemical modifications to fine-tune their properties. Early research focused on the unsubstituted BTBT core, but the introduction of various functional groups, particularly at the 2 and 7 positions, has led to significant performance enhancements. nih.govrsc.org These modifications have not only improved solubility for solution processing but have also allowed for precise control over the material's molecular packing and electronic energy levels. rsc.org

Rationale for 2,7-Didecyl Functionalization in Benzothienobenzothiophene Scaffolds

The primary rationales for this specific functionalization include:

Enhanced Solubility: The long, flexible decyl chains significantly improve the solubility of the BTBT core in organic solvents. researchgate.net This is a critical prerequisite for solution-based fabrication techniques such as spin-coating and printing, which are essential for low-cost, large-area electronics. nih.gov

Control of Molecular Packing: The length of the alkyl chains plays a crucial role in determining the solid-state packing of the molecules. kek.jpnih.gov Longer alkyl chains, such as decyl groups, promote a highly ordered, layered herringbone packing structure. kek.jpmomap.net.cn This ordered arrangement is highly favorable for efficient charge transport, as it enhances the electronic coupling between adjacent BTBT cores. nih.govrsc.org Computational studies have shown that longer alkyl side-chains can regulate intrinsic disorder and lead to enhanced charge-carrier mobility. nih.govrsc.org

Improved Film Formation: The presence of alkyl chains influences the thin-film morphology during deposition. Materials like 2,7-didecyl BTBT can exhibit liquid crystalline phases at elevated temperatures, which can be leveraged to produce uniform, highly crystalline films with large domain sizes upon cooling. researchgate.net This leads to fewer grain boundaries, which can act as traps for charge carriers, thereby improving device performance.

The table below summarizes the effect of alkyl chain length on the properties of BTBT derivatives, illustrating the rationale for choosing decyl chains.

PropertyShort Alkyl Chains (e.g., < C5)Long Alkyl Chains (e.g., > C5)Rationale for Didecyl (C10)
Solubility Moderate increaseGradual decrease after an initial sharp increase researchgate.netBalances solubility for processing with sufficient intermolecular forces for ordered packing. researchgate.net
Molecular Packing Varied and less ordered motifs kek.jpStable, layered herringbone structure kek.jpmomap.net.cnPromotes the ideal 2D charge transport pathways. momap.net.cn
Charge Mobility Generally lowerGenerally higher, increasing with chain length in herringbone systems momap.net.cnnih.govAims to maximize charge carrier mobility. nih.govrsc.org
Cohesive Energy LowerHigher due to interchain interactions researchgate.netEnhances the thermal and structural stability of the thin film.

Current Research Landscape and Key Academic Challenges for the Compound

2,7-Didecyl kek.jpbenzothieno[3,2-b] kek.jpbenzothiophene (often abbreviated as C10-BTBT) remains a subject of intense research due to its high performance and solution processability. nih.govresearchgate.net Current research efforts are focused on several key areas:

Device Optimization: A significant portion of research is dedicated to optimizing the performance of OFETs based on C10-BTBT. This includes exploring different deposition techniques (e.g., spin-coating, solution shearing), investigating the influence of dielectric interfaces, and developing simplified, scalable fabrication methods. nih.govresearchgate.net For instance, UV/ozone treatment of Si/SiO₂ substrates has been shown to enhance field-effect mobility in spin-coated C12-BTBT films to values as high as 2.7 cm²/V·s by improving the coverage of the dielectric surface. nih.govresearchgate.net

Understanding Polymorphism: Controlling the specific crystalline form (polymorph) of the material is critical, as different packing arrangements can lead to vastly different electronic properties. researchgate.net Researchers are investigating how processing conditions can be manipulated to selectively form the most desirable polymorphs.

Advanced Applications: Beyond standard transistors, researchers are exploring the use of BTBT derivatives in more complex applications such as flexible electronic circuits, sensors, and as hole-transporting layers in perovskite solar cells. nih.govrsc.org

Despite the promising results, several academic challenges remain:

Reproducibility and Scalability: While high mobility values have been reported, achieving consistent device performance across large areas remains a challenge. d-nb.info The complex interplay between solution formulation, deposition parameters, and crystallization dynamics needs to be better understood and controlled for reliable manufacturing.

Intrinsic Transport Limits: There is ongoing debate and research into the fundamental limits of charge transport in these materials. nih.gov Distinguishing between intrinsic material properties and limitations imposed by device architecture, interfaces, and material purity is a key academic pursuit. Computational studies are being employed to understand how factors like alkyl chain length critically control intrinsic mobility. nih.govrsc.org

The table below highlights some of the key research findings and associated challenges for 2,7-dialkyl BTBT derivatives.

Research AreaKey FindingAcademic Challenge
Device Fabrication High mobility (>1 cm²/V·s) achieved with simple solution-processing methods like spin-coating. nih.govresearchgate.netAchieving uniform, large-area films with consistent high performance and minimizing device-to-device variability.
Charge Transport Physics Mobility is highly dependent on molecular packing and alkyl chain length. d-nb.infomomap.net.cnFully elucidating the intrinsic charge transport mechanism (band-like vs. hopping) and its dependence on subtle structural changes. d-nb.infonih.gov
Material Synthesis Established synthetic routes to various isomers exist. strath.ac.ukresearchgate.netDeveloping more efficient, high-yield, and scalable synthetic methods to create new BTBT derivatives for property tuning. rsc.org
Polymorphism Different crystalline polymorphs exhibit distinct electronic properties. researchgate.netGaining precise control over the selective crystallization of desired polymorphs during the film formation process.

Properties

IUPAC Name

2,7-didecyl-[1]benzothiolo[3,2-b][1]benzothiole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H48S2/c1-3-5-7-9-11-13-15-17-19-27-21-23-29-31(25-27)35-34-30-24-22-28(26-32(30)36-33(29)34)20-18-16-14-12-10-8-6-4-2/h21-26H,3-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQDRJSFCWDIGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=C(S3)C=C(C=C4)CCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H48S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401235474
Record name 2,7-Didecyl[1]benzothieno[3,2-b][1]benzothiophene
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Molecular Weight

520.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

583050-71-9
Record name 2,7-Didecyl[1]benzothieno[3,2-b][1]benzothiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=583050-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Didecyl[1]benzothieno[3,2-b][1]benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401235474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies and Precursor Design for 2,7 Didecyl 1 Benzothieno 3,2 B 1 Benzothiophene

Established Synthetic Pathways for the Benzothienobenzothiophene Core

The construction of the nih.govbenzothieno[3,2-b] nih.govbenzothiophene (B83047) (BTBT) core is a cornerstone of the synthesis. Several methods have been developed, each with its own advantages. nih.gov These techniques include multistep syntheses, tandem transformations, electrochemical methods, and annulations. nih.govresearchgate.net

One prominent method involves the iodocyclization of 1,2-bis(2-methylthiophenyl)ethynes, followed by photolysis of the resulting 3-iodo-(2-methylthiophenyl)benzo[b]thiophenes. This pathway provides good yields of the BTBT core. researchgate.net Another approach is the rhodium-catalyzed three-component reaction involving arylboronic acids, alkynes, and elemental sulfur, which proceeds with high regioselectivity. researchgate.net A stilbene-based pathway has also been described, starting from bromo-2-(methylthio)benzaldehydes, which undergo McMurry coupling and a final cyclization to form the BTBT structure. strath.ac.uk This method has been successfully used to produce various isomers of dialkyl-BTBTs. strath.ac.uk

Strategies for Didecyl Chain Introduction at the 2,7-Positions

Once the BTBT core is synthesized, the next critical step is the introduction of the didecyl chains at the 2 and 7 positions. This alkylation is essential for enhancing the solubility of the otherwise rigid and poorly soluble BTBT core, which is a prerequisite for solution-based processing techniques used in the fabrication of organic electronic devices. nih.govsigmaaldrich.com Electrophilic substitution reactions on the BTBT core preferentially occur at the 2- and 7-positions, making these sites amenable to functionalization. researchgate.net

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used to attach alkyl or aryl groups to the BTBT core. wiley-vch.de These reactions typically involve a halogenated BTBT precursor, most commonly 2,7-dibromo nih.govbenzothieno[3,2-b] nih.govbenzothiophene. mdpi.commdpi.com

The Suzuki-Miyaura coupling is a versatile and widely used method that couples an organoboron compound with an organic halide. nih.govrsc.org For the synthesis of C10-BTBT, this would involve the reaction of 2,7-dibromo-BTBT with a decylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. mdpi.com The reaction conditions are generally mild, and the boronic acid reagents are often commercially available and relatively non-toxic. nih.gov

The Stille coupling reaction utilizes an organotin reagent (organostannane) and an organic electrophile. wiley-vch.de In this context, 2,7-dibromo-BTBT could be coupled with a decyltrialkylstannane. Stille reactions are known for their tolerance to a wide variety of functional groups. wiley-vch.de However, a significant drawback is the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts from the final product. msu.edu

Table 1: Comparison of Cross-Coupling Reactions for BTBT Alkylation

ReactionTypical HalideCoupling PartnerCatalystAdvantagesDisadvantages
Suzuki-Miyaura2,7-Dibromo-BTBTDecylboronic Acid/EsterPd(PPh₃)₄, Pd(dppf)Cl₂Mild conditions, low toxicity of reagents, commercially available partners. nih.govCan be sensitive to reaction conditions.
Stille2,7-Dibromo-BTBTDecyltrialkylstannanePd(PPh₃)₄, Pd₂(dba)₃High functional group tolerance, high yields. wiley-vch.deToxicity of tin reagents, difficulty in byproduct removal. msu.edu

An alternative to cross-coupling is the Friedel-Crafts acylation followed by reduction. This two-step process involves first introducing a decanoyl group onto the BTBT core, which is then reduced to the corresponding decyl chain.

The Friedel-Crafts acylation involves reacting the BTBT core with decanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). google.com This reaction typically proceeds with high regioselectivity at the 2 and 7 positions. researchgate.net The acylation is usually carried out in an inert organic solvent like dichloromethane (B109758) at controlled temperatures. google.comrsc.org

Following acylation, the resulting 2,7-didecanoyl-BTBT is then subjected to a reduction reaction to convert the ketone carbonyl groups into methylene (B1212753) (CH₂) groups. Common reduction methods include the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) or the Clemmensen reduction (using zinc amalgam and hydrochloric acid).

Table 2: Friedel-Crafts Acylation and Reduction Pathway

StepReactionReagentsTypical Conditions
1Friedel-Crafts AcylationBTBT, Decanoyl chloride, AlCl₃Inert solvent (e.g., Dichloromethane), 0°C to room temperature. google.comrsc.org
2Reduction2,7-Didecanoyl-BTBT, Hydrazine hydrate, KOHHigh-boiling solvent (e.g., Ethylene glycol), elevated temperatures.

Optimization of Reaction Conditions and Isolation Procedures

Optimizing reaction parameters is crucial for maximizing the yield and purity of the final product. For cross-coupling reactions, this involves screening different palladium catalysts, ligands, bases, and solvent systems. researchgate.net For instance, the choice of phosphine (B1218219) ligands can significantly impact the efficiency of the catalytic cycle in Suzuki couplings. nih.gov Reaction temperature and time are also critical variables that need to be fine-tuned.

For Friedel-Crafts acylations, the molar ratio of the Lewis acid catalyst to the reactants is a key parameter; an excess is often required, but too much can lead to side reactions. google.com Temperature control is also vital to prevent unwanted byproducts. google.com

Isolation and purification of the final 2,7-Didecyl nih.govbenzothieno[3,2-b] nih.govbenzothiophene product typically involve techniques such as column chromatography on silica (B1680970) gel, followed by recrystallization from appropriate solvents. The long decyl chains significantly improve solubility, facilitating these purification steps compared to the unsubstituted BTBT core.

Design of Precursors for Enhanced Synthetic Efficiency and Scalability

For large-scale production and commercial applications, the design of efficient and scalable synthetic routes is paramount. nih.gov This often involves the development of high-performance precursors. For instance, using highly pure 2,7-dibromo-BTBT is critical for achieving high yields and clean conversions in subsequent cross-coupling reactions.

Another strategy involves designing precursors that enhance the processability of the material. For example, the use of smectic liquid crystal phases of BTBT derivatives as precursors can facilitate the formation of uniform, highly crystalline thin films, which is beneficial for device performance. nih.govnih.gov The synthesis of such precursors might involve introducing specific functional groups that promote liquid crystallinity and can be later removed or modified. researchgate.net The development of solution-based deposition methods like dip-coating has also been shown to enable scalable and controllable assembly of highly crystalline C8-BTBT films, a close analogue to C10-BTBT. nih.govsigmaaldrich.com

Considerations for Sustainable Synthetic Practices

Modern synthetic chemistry places increasing emphasis on sustainability and "green" chemistry principles. In the context of C10-BTBT synthesis, this involves exploring alternatives to hazardous reagents and solvents. For example, research into catalyst-free domino reactions or the use of water as a solvent for synthesizing benzothiophene derivatives represents a step towards more environmentally benign processes. rsc.org Efforts to develop transition-metal-free acylation methods aim to avoid the use of expensive and potentially toxic metal catalysts and the generation of harmful byproducts like HCl associated with classical Friedel-Crafts reactions. nih.govbeilstein-journals.org Minimizing the number of synthetic steps, reducing waste generation, and developing efficient catalyst recycling protocols are all active areas of research aimed at making the production of functional organic materials like C10-BTBT more sustainable.

Iv. Thin Film Growth and Microstructure Control of 2,7 Didecyl 1 Benzothieno 3,2 B 1 Benzothiophene

Deposition Techniques for High-Quality Films

A variety of techniques, broadly categorized into vacuum- and solution-based methods, are employed to deposit high-quality films of C10-BTBT and its analogues.

Vacuum thermal evaporation is a physical vapor deposition (PVD) technique that allows for the growth of highly pure and structurally well-defined thin films. In this process, the source material, such as a BTBT derivative, is heated in a high-vacuum chamber until it sublimes. The vapor then travels and condenses onto a substrate, forming a thin film.

This method offers precise control over the film thickness and growth rate, which are monitored in real-time using tools like a quartz crystal microbalance. For instance, thin films of 2-decyl-7-phenyl- nih.govbenzothieno[3,2-b] nih.govbenzothiophene (B83047) (Ph-BTBT-C10) have been grown via PVD onto silicon substrates with a controlled deposition rate of approximately 2 Å/min under high vacuum conditions (10⁻⁷ mbar). This level of control is essential for studying the fundamental growth mechanisms and achieving reproducible device performance. Research has shown that even at the sub-monolayer level, PVD can produce films with high structural quality.

Solution processing techniques are highly desirable for large-area and low-cost manufacturing of organic electronics. These methods involve dissolving the organic semiconductor in a suitable solvent and then applying the solution to a substrate.

Spin Coating: This is a widely used laboratory-scale technique for producing uniform thin films. A solution of the material is dispensed onto a substrate, which is then rotated at high speed. The centrifugal force spreads the solution, and the solvent evaporates, leaving a thin film. For example, ultrathin flexible organic thin-film transistors (OTFTs) have been fabricated using spin-coated C8-BTBT films. nih.gov The concentration of the solution and the spin speed are critical parameters that influence the film thickness and morphology. nih.gov

Blade Coating (or Doctor Blading): In this technique, a blade is moved at a controlled speed and height over a substrate, spreading a meniscus of the organic semiconductor solution. It is a scalable method suitable for large-area deposition. High-speed blade-coating (at 140 mm s⁻¹) has been successfully used to fabricate crystalline thin films of Ph-BTBT-C10. researchgate.net Uniform films were achieved at temperatures above 50 °C, within the liquid crystal phase of the material, resulting in transistors with an average carrier mobility of 4.8 cm²/Vs. researchgate.net

Drop-Casting: This is a simple method where a droplet of the solution is placed on the substrate and the solvent is allowed to evaporate slowly. While straightforward, achieving uniform films can be challenging.

Solution Shearing: This technique involves shearing a solution of the organic semiconductor between a moving blade and a heated substrate. It allows for the growth of highly crystalline and aligned films. Thin films of Ph-BTBT-10 have been deposited by solution shearing at both low (1 mm s⁻¹) and high (10 mm s⁻¹) coating velocities. nih.govrsc.org The coating speed has a significant impact on the resulting film's crystalline order and electrical anisotropy. nih.govrsc.org

Interactive Data Table: Solution Processing Parameters for BTBT Derivatives

Deposition TechniqueCompoundSolventConcentrationDeposition SpeedSubstrate Temperature (°C)Resulting Mobility (cm²/Vs)Reference
Spin CoatingC8-BTBTChloroform0.2 wt%5000 rpmAmbient4.36 nih.govmdpi.com
Blade CoatingPh-BTBT-C10Not SpecifiedNot Specified140 mm/s>504.8 researchgate.net
Solution ShearingPh-BTBT-10ChlorobenzeneNot Specified1 mm/s and 10 mm/s105Anisotropic/Isotropic films nih.govrsc.org
Dip CoatingC8-BTBTNot SpecifiedVariedVariedNot Specifiedup to 3.99 sigmaaldrich.com

Substrate Engineering and Interfacial Layer Effects on Film Morphology

The interface between the substrate and the organic semiconductor film plays a pivotal role in determining the film's morphology and the performance of the resulting device. Modifying the substrate surface can influence the nucleation and growth of the crystalline domains.

Treating the substrate surface with a self-assembled monolayer (SAM) is a common strategy to control the molecular ordering of the deposited organic semiconductor. SAMs are ordered molecular assemblies that form spontaneously on a surface. For C10-BTBT and its derivatives, SAMs can alter the surface energy of the substrate, promoting a more favorable molecular packing. Thiol-based SAMs on gold electrodes, for instance, have been used to create well-defined interfaces for studying charge transport. umons.ac.be The choice of SAM can influence the orientation of the BTBT molecules, either promoting an edge-on or face-on arrangement, which has significant implications for charge transport in transistors.

The substrate temperature during deposition and the rate of film growth are critical parameters that affect the film's microstructure.

Substrate Temperature: The temperature of the substrate influences the surface mobility of the deposited molecules. Higher temperatures generally provide more thermal energy for the molecules to diffuse and arrange themselves into larger, more ordered crystalline domains. For instance, in the blade-coating of Ph-BTBT-C10, depositing at temperatures within the material's liquid crystal phase (above 50 °C) was found to be crucial for achieving uniform crystalline films. researchgate.net

Growth Rate: The deposition rate, particularly in vacuum deposition, affects the time available for molecular organization. A slower growth rate typically allows more time for molecules to find their optimal positions in the crystal lattice, leading to higher crystallinity. For Ph-BTBT-10 films grown by PVD, a slow deposition rate of around 1 nm/min was used. acs.org

Post-Deposition Annealing Strategies for Structural Optimization

Post-deposition annealing is a thermal treatment applied to the film after its formation to improve its structural order and electronic properties. The annealing process can induce recrystallization, increase grain size, and reduce defects within the film.

For BTBT derivatives, thermal annealing is a particularly effective strategy, especially for materials that exhibit liquid crystalline phases. Annealing a Ph-BTBT-C10 film at 120 °C has been shown to dramatically enhance the mobility of OFETs by about one order of magnitude. titech.ac.jp This improvement is attributed to a structural transformation from a metastable thin-film phase to a more ordered, thermodynamically stable bilayer structure. researchgate.net The annealing temperature and duration are key parameters that need to be carefully optimized. For instance, annealing at temperatures corresponding to the smectic E (SmE) and smectic A (SmA) liquid crystal phases of Ph-BTBT-C10 resulted in the formation of uniform bilayer and monolayer structures, respectively. researchgate.net Directional crystallization using a temperature gradient has also been employed as a post-deposition process to control the crystalline morphology of spin-coated C8-BTBT-C8 films, leading to improved roughness and crystalline order. rsc.org

Interactive Data Table: Post-Deposition Annealing of BTBT Derivatives

CompoundInitial Deposition MethodAnnealing Temperature (°C)Annealing DurationEffect on StructureEffect on Mobility (cm²/Vs)Reference
Ph-BTBT-C10Spin Coating1205 minIncreased crystallinityEnhanced by ~10x (up to 13.9) titech.ac.jp
Ph-BTBT-C10Spin Coating>148 (SmE phase)Not SpecifiedUniform bilayer formation2.27 researchgate.net
Ph-BTBT-C10Spin Coating>213 (SmA phase)Not SpecifiedUniform monolayer formationNot Specified researchgate.net
C8-BTBT-C8Spin CoatingTemperature GradientVariedImproved roughness and orderNot Specified rsc.org

Characterization of Thin Film Morphology and Crystallinity

A comprehensive understanding of the thin film microstructure is achieved through a combination of microscopy and scattering techniques. These methods provide insights into the surface topography, domain structure, crystallite orientation, and size, all of which are critical parameters influencing charge transport.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional information about the surface of a thin film. mpg.de In the context of C10-BTBT and its analogues, AFM is instrumental in visualizing the surface morphology, identifying the growth mode, and characterizing the size and shape of crystalline domains.

For closely related dialkylated BTBT derivatives, such as C8O-BTBT-OC8, AFM studies have revealed that the film morphology is highly dependent on deposition conditions like substrate temperature. ulb.ac.beresearchgate.net Thin films often exhibit a terraced island growth mode, where molecules self-assemble into well-defined crystalline domains. researchgate.net The surface of these films can be characterized by a series of terraces with step heights corresponding to the interlayer spacing of the molecular packing. researchgate.net

For instance, in a study on C8O–BTBT–OC8 thin films, AFM images showed a relatively homogeneous morphology with terraced islands. The step height of these terraces was determined to be approximately 3.2 ± 0.1 nm, which aligns with the interlayer distance of the substrate-induced phase of the material. researchgate.net The root mean square (RMS) surface roughness is another key parameter extracted from AFM data, providing a quantitative measure of the surface smoothness. ulb.ac.be

The table below summarizes typical morphological features observed in AFM studies of BTBT-derivative thin films, which are expected to be comparable for C10-BTBT.

Table 1: Typical Morphological Parameters of BTBT-Derivative Thin Films Determined by AFM

Parameter Typical Value/Observation Significance
Growth Mode Terraced island growth Indicates layer-by-layer or Stranski-Krastanov growth, influencing film connectivity.
Domain Shape Round or dendritic islands Reflects the interplay between molecular diffusion and crystallization kinetics.
Step Height Corresponds to molecular length Confirms the orientation of molecules within the crystalline domains (e.g., edge-on).
RMS Roughness Typically a few nanometers A smoother surface is generally desirable for uniform device performance.

Control over deposition parameters, such as substrate temperature and deposition rate, allows for the tuning of these morphological features, thereby optimizing the film for electronic applications. rsc.org

X-ray diffraction (XRD) and Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) are powerful, non-destructive techniques used to probe the crystalline structure and molecular orientation within thin films. nih.govxenocs.com For organic semiconductors like C10-BTBT, these methods are essential for determining the packing arrangement of molecules, their orientation with respect to the substrate, and the size of the crystalline domains.

GIWAXS patterns of thin films of BTBT derivatives typically show a series of well-defined diffraction peaks. nih.govrsc.org The positions of these peaks provide information about the lattice parameters of the crystal structure, while their intensity and distribution reveal the preferred orientation of the crystallites. For many solution-processed and vapor-deposited films of dialkylated BTBTs, a standing-up or "edge-on" orientation is observed, where the long axis of the molecule is oriented nearly perpendicular to the substrate surface. This orientation is favorable for charge transport in field-effect transistors as it facilitates π-π stacking in the plane of the substrate. csic.es

The crystal structure of C10-BTBT has been reported to adopt a herringbone arrangement, a common and electronically favorable packing motif for BTBT derivatives. nih.govcsic.es GIWAXS measurements confirm that in thin films, these molecules tend to adopt the "edge-on" texture, with the lamellar stacking direction oriented perpendicular to the substrate.

The size of the crystalline domains, or crystallites, can be estimated from the broadening of the diffraction peaks using the Scherrer equation:

D = (K * λ) / (β * cos(θ))

Where:

D is the mean size of the ordered (crystalline) domains.

K is a dimensionless shape factor, with a value close to 0.9.

λ is the X-ray wavelength.

β is the line broadening at half the maximum intensity (FWHM) in radians.

θ is the Bragg angle.

The table below presents a hypothetical example of a crystallite size calculation for a C10-BTBT thin film based on typical XRD data.

Table 2: Example of Crystallite Size Calculation for a C10-BTBT Thin Film using the Scherrer Equation

Parameter Value
Peak Position (2θ) 5.5°
FWHM (β) in degrees 0.2°
X-ray Wavelength (λ) 0.154 nm (Cu Kα)
Shape Factor (K) 0.9
Bragg Angle (θ) in degrees 2.75°
FWHM (β) in radians 0.00349 rad
cos(θ) 0.9988
Calculated Crystallite Size (D) ~39.8 nm

This calculated crystallite size provides a measure of the extent of crystalline order within the film, which is a critical factor for efficient charge transport. nih.gov

While specific studies employing electron microscopy for the microstructural analysis of 2,7-Didecyl ulb.ac.bebenzothieno[3,2-b] ulb.ac.bebenzothiophene are not widely available in the reviewed literature, techniques such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful tools for characterizing the microstructure of organic semiconductor thin films.

Transmission Electron Microscopy (TEM) can provide high-resolution images of the internal structure of thin films. For crystalline organic materials, selected area electron diffraction (SAED) patterns obtained in a TEM can be used to confirm the crystal structure and orientation of individual domains. For instance, studies on the closely related 2,7-dioctyl ulb.ac.bebenzothieno[3,2-b] ulb.ac.bebenzothiophene (C8-BTBT) have utilized TEM and SAED to confirm the single-crystalline nature of film domains.

Scanning Electron Microscopy (SEM) is used to image the surface topography of thin films, providing information on grain size, shape, and the presence of defects such as cracks or pinholes. ulb.ac.be The resolution of SEM is generally lower than that of AFM, but it can be used to examine larger areas of the film, providing a more macroscopic view of the film quality.

The application of these electron microscopy techniques to C10-BTBT thin films would provide valuable complementary information to AFM and XRD/GIWAXS data, offering a more complete picture of the film's microstructure from the molecular to the macroscopic scale.

V. Electronic Structure and Charge Transport Mechanisms in 2,7 Didecyl 1 Benzothieno 3,2 B 1 Benzothiophene

Theoretical and Computational Approaches to Electronic Structure

Computational methods are essential for predicting and understanding the electronic characteristics of organic semiconductors at a molecular level. These approaches allow for the calculation of key parameters that influence charge injection and transport.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. A key focus of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These frontier orbitals are crucial as they govern the charge injection and transport properties of the material. The HOMO level relates to the ability to donate an electron (p-type transport), while the LUMO level relates to the ability to accept an electron (n-type transport). The energy difference between them constitutes the electronic band gap.

For the 2,7-didecyl arxiv.orgbenzothieno[3,2-b] arxiv.orgbenzothiophene (B83047) isomer, DFT calculations have been performed to elucidate these energy levels. A comparative study of four didodecyl arxiv.orgbenzothieno[3,2-b] arxiv.orgbenzothiophene (C12-BTBT) isomers, which differ by the substitution positions of the dodecyl chains, provides specific values for the 2,7-isomer. arxiv.org In these calculations, the HOMO and LUMO wave functions are shown to be delocalized over the entire π-conjugated BTBT core, which is a characteristic feature of efficient organic semiconductors. arxiv.org

Calculated Frontier Molecular Orbital Energies for 2,7-Didecyl arxiv.orgbenzothieno[3,2-b] arxiv.orgbenzothiophene
ParameterCalculated Value (eV)
HOMO Energy-5.32
LUMO Energy-1.25
HOMO-LUMO Gap4.07

Data sourced from theoretical calculations on C12-BTBT isomers. arxiv.org

In the solid state, the discrete molecular orbitals of individual 2,7-didecyl-BTBT molecules interact and broaden into energy bands. The analysis of this band structure is critical for understanding charge transport in the crystalline phase. A material with wide, dispersive valence and conduction bands is indicative of delocalized charge carriers and high mobility, characteristic of "band-like" transport. Conversely, narrow bands suggest that charge carriers are more localized on individual molecules, favoring a "hopping" transport mechanism.

The efficiency of charge movement between adjacent molecules in a crystal is quantified by the intermolecular charge transfer integral, often denoted as t or J. This parameter, also referred to as electronic coupling, describes the strength of the electronic interaction between neighboring molecules. Larger transfer integrals facilitate more efficient charge transport. These values are highly sensitive to the relative orientation and distance between molecules, and thus depend heavily on the crystal packing structure.

Theoretical calculations for the 2,7-didecyl-BTBT isomer reveal the anisotropic nature of its charge transport properties. The transfer integrals are calculated for different directions within the crystal lattice, corresponding to different molecular pairs. In the herringbone packing of 2,7-didecyl-BTBT, significant electronic coupling exists not only between molecules within a cofacial stack but also between adjacent stacks. arxiv.org This creates a two-dimensional transport pathway, which is highly desirable for efficient charge flow in thin-film transistors. A comparative theoretical study of C7, C8, and C12-BTBT derivatives shows that small changes in the crystal structure due to alkyl chain length can significantly modulate the transfer integrals. rsc.org

Calculated Intermolecular Transfer Integrals for 2,7-Didecyl arxiv.orgbenzothieno[3,2-b] arxiv.orgbenzothiophene
Molecular Pair DirectionTransfer Integral (meV)
Intra-column47
Inter-column22

Data represents electronic couplings between HOMO levels in different packing directions. arxiv.org

Reorganization energy (λ) is a critical parameter in the theory of charge transport, particularly within the hopping model. It represents the energy required to deform the geometry of a molecule and its surrounding environment when it undergoes a change in charge state (i.e., from neutral to ionized or vice versa). A low reorganization energy is a prerequisite for high charge carrier mobility, as it signifies a smaller energetic barrier for a charge to hop from one molecule to the next.

The total reorganization energy consists of two components: an internal part (λ_i), which corresponds to the relaxation of the molecular geometry, and an external part, related to the polarization of the surrounding medium. Computational studies on BTBT derivatives with varying alkyl chain lengths (from C7 to C12) have shown that the internal reorganization energy is largely insensitive to the length of the side chain, with a computed value of around 244 meV for all systems, including C12-BTBT. rsc.org

Calculated Internal Reorganization Energy for BTBT Derivatives
CompoundInternal Reorganization Energy (meV)
C7-BTBT-C7~244
C8-BTBT-C8~244
C12-BTBT-C12~244

Data sourced from a comparative computational study. rsc.org

Charge Carrier Dynamics and Transport Mechanisms

Understanding how charge carriers move through the material is key to optimizing device performance. The dynamics are typically described by one of two primary models: hopping transport, where charges are localized on individual molecules and "hop" between them, or band transport, where charges are delocalized and move through continuous energy bands.

In many organic semiconductors, particularly those with significant structural or energetic disorder, charge transport is well-described by hopping models. rsc.org In this regime, the charge carrier is considered to be localized on a single molecule, forming a polaron (a charge coupled with a local lattice distortion). rsc.org Transport occurs via thermally activated "hops" to adjacent molecules. The rate of this hopping is influenced by the reorganization energy and the intermolecular transfer integral, as described by Marcus theory.

For BTBT derivatives with long alkyl chains like C8 and C12, the hopping mechanism is often considered appropriate for describing charge transport. researchgate.net However, the distinction between hopping and band-like transport is not always sharp and can exist in a continuum. Some theoretical simulations performed specifically for the 2,7-didodecyl-BTBT isomer point towards a band-like transport mechanism. arxiv.org This is consistent with its large calculated transfer integrals and the observation of exceptionally high charge carrier mobilities in experimental measurements. arxiv.org The tendency for charge carriers to be localized or delocalized is a result of the competition between the electronic coupling (which favors delocalization) and the electron-phonon coupling and static disorder (which favor localization). rsc.org For highly ordered crystalline films of 2,7-didecyl-BTBT, the delocalized, band-like picture may be more accurate, whereas in more disordered or amorphous regions, a hopping model with localization phenomena would be more dominant.

Band-like Transport Regimes and Delocalization

In highly ordered crystalline structures of C10-BTBT derivatives, charge transport can transition from a hopping mechanism to a more efficient band-like transport regime. This is characterized by the delocalization of charge carriers over multiple molecular units, leading to significantly higher charge carrier mobilities.

Simulations have indicated that for certain derivatives like 2,7-didodecylbenzothieno[3,2-b]benzothiophene, a band-like transport model is appropriate. Terahertz (THz) electromodulation spectroscopy experiments on didodecylbenzothieno[3,2-b]benzothiophene (C12-BTBT-C12) have provided direct evidence of band transport, yielding an intraband mobility for holes of 9 cm² V⁻¹ s⁻¹. The collective response of the hole gas to external fields in these devices can be accurately described by the Drude model, which is indicative of delocalized charge carriers.

Computational studies further support the concept of band-like transport in BTBT derivatives. The degree of delocalization and the resulting mobility are strongly influenced by the molecular packing and the length of the alkyl side chains. For instance, longer alkyl chains can lead to more ordered structures, which in turn promotes the delocalization of the highest occupied molecular orbital (HOMO) wave functions, not only within a molecular column but also between adjacent columns.

Influence of Molecular Packing and Disorder on Transport

The arrangement of molecules in the solid state is a critical determinant of the charge transport properties in C10-BTBT. The molecular packing, driven by the molecular structure, significantly impacts not only the charge carrier mobility but also the ionization potential due to changes in electronic delocalization and polarization effects.

A "zipper effect" has been proposed where the interdigitation of alkyl chains brings the BTBT cores into closer proximity, promoting stronger intermolecular orbital coupling and consequently, higher charge transport. The herringbone packing arrangement is a common motif in BTBT derivatives, and the transfer integrals, which quantify the electronic coupling between adjacent molecules, are highly sensitive to this stacking organization. Charge transport within the π–π stacks typically plays a dominant role in the carrier mobility due to the large transfer integrals within these stacks.

Disorder, both static and dynamic, can significantly impact charge transport. Static disorder, arising from defects such as vacancies, dislocations, or impurities, can act as traps for charge carriers, reducing mobility by several orders of magnitude. Dynamic disorder, which originates from thermal fluctuations in molecular positions and orientations, also influences charge transport. Studies have shown that for some BTBT isomers, dynamic disorder in transfer integrals can decrease mobility, while for others, it can have an enhancing effect. The processing conditions, such as the cooling rate from an elevated temperature, can introduce molecular disorder, which can potentially be healed by thermal annealing.

Spectroscopic Probes of Electronic States and Field-Induced Modifications

Various spectroscopic techniques are employed to investigate the electronic states of C10-BTBT and how they are modified by external electric fields, providing crucial insights into the functioning of devices based on this material.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy

NEXAFS spectroscopy is a powerful tool for probing the unoccupied molecular orbitals and the orientation of molecules within thin films. In operando NEXAFS studies on BTBT-based self-assembled monolayers (SAMs) have been used to observe the field-induced modifications in the electronic structure.

By applying an electric field, as is done in a field-effect transistor, charges accumulate at the dielectric/organic interface. This charge accumulation can lead to the formation of polaronic states, which can be detected as changes in the NEXAFS spectra. These spectral changes in the on and off states of the device provide direct evidence of polaron formation and offer insights into the nature of charge carriers. Furthermore, linear NEXAFS dichroism allows for the determination of the molecular orientation of the BTBT core within the film, which is critical for understanding the anisotropic nature of charge transport.

Photoelectron Spectroscopy (UPS, XPS) for Energy Level Alignment

X-ray photoelectron spectroscopy (XPS) and ultraviolet photoelectron spectroscopy (UPS) are essential techniques for determining the energy level alignment at interfaces, such as between the organic semiconductor and the electrodes or the dielectric layer. This alignment governs the efficiency of charge injection and extraction in a device.

XPS can be used to identify the chemical composition and bonding states at the surface. For instance, in studies of C10-DNTT (a related organic semiconductor) on different metal contacts, XPS has been used to identify the formation of Pt-C bonds, which is indicative of strong orbital hybridization and contributes to lower contact resistance.

UPS is particularly useful for measuring the work function of the substrate and the ionization potential (or HOMO level) of the organic semiconductor. Studies on C8-BTBT on black phosphorus have used photoemission spectroscopy to determine the interfacial electronic structure, revealing a hole injection barrier and an interface dipole. Similarly, XPS has been used to investigate the effect of inserting a C60 nano-interlayer in C8-BTBT based transistors, showing that it can induce band bending and hole accumulation at the interface.

Exciton (B1674681) Dynamics and Dissociation in Relevant Architectures

The photophysical properties of C10-BTBT, including the behavior of excitons (bound electron-hole pairs), are important for its potential use in optoelectronic applications. Spectroscopic studies at low temperatures have been conducted on BTBT single crystals and aggregates to understand the nature of their electronic excited states.

In isolated BTBT molecules (monomers), the lowest excited singlet state is a locally excited (LE) state. However, in aggregates, such as those formed in frozen solutions or in the crystalline state, a new absorption band appears. Quantum-chemistry calculations suggest that in dimers with a herringbone structure, similar to that in the crystal, the lowest electronic excited singlet state has an intermolecular charge-transfer character. This change in the nature of the excited state from LE in the monomer to charge-transfer in the aggregate has implications for the efficiency of intersystem crossing and, consequently, the ratio of fluorescence to phosphorescence.

Vi. Device Physics and Engineering of 2,7 Didecyl 1 Benzothieno 3,2 B 1 Benzothiophene Based Systems

Organic Field-Effect Transistor (OFET) Architectures and Operation Principles

Organic field-effect transistors are fundamental components for next-generation flexible electronics, and materials based on the ruc.edu.cnbenzothieno[3,2-b] ruc.edu.cnbenzothiophene (B83047) (BTBT) core are among the top-performing p-type semiconductors. google.com These devices typically operate in an accumulation mode, where a voltage applied to a gate electrode induces the accumulation of charge carriers (holes for p-type materials) at the semiconductor-dielectric interface, forming a conductive channel between the source and drain electrodes. The performance of an OFET is characterized by key parameters such as field-effect mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth).

A prevalent and extensively studied architecture for C10-BTBT and its analogues is the top-contact, bottom-gate (TCBG) configuration. tcichemicals.com In this setup, a heavily doped silicon wafer often serves as the common gate electrode with a thermally grown layer of silicon dioxide (SiO2) acting as the gate dielectric. The organic semiconductor active layer is then deposited onto the dielectric surface. Finally, the source and drain electrodes (typically gold) are deposited on top of the semiconductor layer, defining the channel length and width. tcichemicals.com

This architecture is advantageous as it protects the critical semiconductor-dielectric interface from potential damage during the electrode deposition process. Research on a closely related derivative, 2-decyl-7-phenyl ruc.edu.cnbenzothieno[3,2-b] ruc.edu.cnbenzothiophene (Ph-BTBT-10), using a TCBG structure with a 40 nm thick active layer and gold electrodes, has demonstrated exceptionally high hole mobilities. tcichemicals.com

For devices based on a C10-BTBT isomer, excellent p-channel transistor characteristics have been reported. These devices, processed at low temperatures, are noted for their low operating voltages. researchgate.net A study on a light-emitting field-effect transistor (LEFET) incorporating 2-decylbenzo[b]benzothieno[2,3-d]thiophene (an isomer of C10-BTBT) as the hole-transporting layer demonstrated high performance, which serves as a benchmark for the capabilities of this class of materials. researchgate.net

Table 1. Representative performance of an OFET based on a C10-BTBT isomer in a bottom-gate architecture. researchgate.net
ParameterValue
Peak Hole Mobility (μ)1.96 cm²/Vs
Threshold Voltage (Vth)-0.85 V
Sub-threshold Swing (SS)492 mV/dec

The performance of OFETs is critically dependent on the quality of the interfaces, particularly the semiconductor-dielectric and semiconductor-electrode interfaces. Efficient charge injection from the electrodes into the semiconductor and smooth transport along the dielectric interface are paramount for achieving high mobility and low contact resistance.

Semiconductor-Dielectric Interface: Modifying the dielectric surface is a common strategy to improve charge transport. Treating the SiO2 surface with a self-assembled monolayer (SAM), such as n-Octyltrichlorosilane (ODTS), can reduce charge trapping sites and promote more ordered growth of the semiconductor film. tcichemicals.com For Ph-BTBT-10 devices, ODTS treatment has been shown to significantly boost hole mobility to values as high as 14.0 cm²/Vs. tcichemicals.com Another effective method is UV/ozone treatment of the Si/SiO2 substrate, which has been demonstrated to notably enhance the field-effect mobility in spin-coated films of 2,7-didodecyl ruc.edu.cnbenzothieno[3,2-b] ruc.edu.cnbenzothiophene (C12-BTBT) to 2.7 cm²/V·s. nih.gov This improvement is primarily attributed to better coverage of the dielectric surface by the semiconductor. nih.gov

Semiconductor-Electrode Interface: The energy barrier between the metal electrode and the organic semiconductor can lead to high contact resistance (Rc), limiting device performance. Engineering this interface is crucial for efficient charge injection. A novel approach involves using transferred platinum (Pt) electrodes instead of conventionally evaporated gold (Au). ruc.edu.cn For OFETs based on C8-BTBT and Ph-BTBT-C10, transferred-Pt contacts yielded an average Rc that was approximately two times lower than that of transferred-Au contacts. ruc.edu.cn This enhancement is attributed to Pt-catalyzed dehydrogenation of the side alkyl chains, which reduces the metal-semiconductor van der Waals gap and promotes orbital hybridization, thereby facilitating superior charge injection. ruc.edu.cn Advanced techniques like sum-frequency generation (SFG) imaging microscopy have been used to directly probe the electric field at the interface, revealing intense fields near the electrode edges that are indicative of charge injection and accumulation. rsc.orgrsc.org

Role in Organic Photovoltaic (OPV) Devices

Organic photovoltaic devices convert light into electricity and typically rely on a blend of electron-donating (p-type) and electron-accepting (n-type) materials. While BTBT derivatives are widely explored as high-mobility p-type materials in transistors, their application in bulk heterojunction (BHJ) OPVs is less documented compared to other material classes. The following sections describe the fundamental principles that would govern the operation of a hypothetical BHJ device using a C10-BTBT derivative as the donor material.

The efficiency of a BHJ solar cell is critically dependent on the morphology of the active layer. researchgate.netaps.org This layer is a blend of donor and acceptor materials that must phase-separate on a nanometer scale, typically on the order of the exciton (B1674681) diffusion length (around 10-20 nm). calpoly.edu This intimate mixing creates a large interfacial area for charge separation. calpoly.edu

For a model system like P3HT:PCBM, the crystallization of the P3HT donor dictates the nanoscale structure. desy.de It forms crystalline lamellar domains, and the PCBM acceptor molecules are displaced into the amorphous regions between these domains. desy.de This creates an interdigitated network that is ideal for both charge separation at the interface and subsequent charge transport. For a C10-BTBT-based device to be efficient, a similar bicontinuous and interpenetrating network would be required, allowing photogenerated holes to travel through the crystalline C10-BTBT domains to the anode and electrons to travel through the acceptor domains to the cathode. opticsthewebsite.com The final morphology is highly sensitive to processing conditions such as the choice of solvent, blend ratios, and post-deposition annealing treatments. opticsthewebsite.comaip.org

The process of generating free charge carriers in a BHJ device involves several steps. First, a photon is absorbed by the donor or acceptor material, creating a tightly bound electron-hole pair known as an exciton. This exciton diffuses through the material until it reaches the interface between the donor and acceptor. At this interface, the energy level offset between the Highest Occupied Molecular Orbital (HOMO) of the donor and the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor provides the driving force for charge transfer. The exciton dissociates, with the electron being transferred to the acceptor and the hole remaining on the donor, forming a coulombically bound interfacial charge-transfer (CT) state.

For efficient power generation, this CT state must then separate into free charge carriers that can be extracted at the electrodes. The efficiency of this final separation step is crucial and depends on the blend morphology providing continuous pathways for both electrons and holes to move away from the interface, overcoming their mutual attraction. rug.nlrug.nl In efficient systems, this process is facilitated by the formation of delocalized states that allow charges to separate over long distances.

Explorations in Organic Light-Emitting Diodes (OLEDs) and Luminescence Mechanisms

While primarily known for their excellent charge transport properties, the BTBT molecular core and its derivatives have also been explored for light-emitting applications. The fundamental luminescence mechanism of the parent BTBT core involves fluorescence from the decay of the first singlet excited state (S1) to the ground state (S0), which is characterized as a π* → π transition. mdpi.comresearchgate.net At low temperatures, weakly structured phosphorescence can also be observed. researchgate.net

A direct application of a C10-BTBT isomer has been demonstrated in an organic light-emitting field-effect transistor (OLET or LEFET), a device that combines the switching function of a transistor with the light-emitting capability of an OLED. researchgate.net In this device, C10-BTBT served as the hole-transporting layer, achieving a high mobility that facilitated efficient charge recombination and light emission, resulting in an external quantum efficiency (EQE) of 1.6% at a luminance of 2,600 cd/m². researchgate.net

Furthermore, chemical modification of the BTBT core has been shown to be a promising strategy for developing new OLED emitters. By oxidizing the sulfur atoms in the BTBT core to form ruc.edu.cnbenzothieno[3,2-b]benzothiophene-tetraoxide, researchers have created a new electron-acceptor unit. rsc.org When combined with donor units in a D-A-D molecular structure, this oxidized BTBT core has been used to create a new class of materials exhibiting thermally activated delayed fluorescence (TADF), which are highly desirable for achieving high-efficiency OLEDs. rsc.org Such modifications can lead to materials with significantly enhanced emission properties, with some oxidized BTBT derivatives showing fluorescence quantum yields exceeding 99%. mdpi.com

Sensor Applications and Transduction Mechanisms

The unique electronic properties and high environmental stability of 2,7-Didecyl pnas.orgbenzothieno[3,2-b] pnas.orgbenzothiophene (C10-BTBT) and its related derivatives make them highly suitable for applications in chemical and biological sensing. The primary device architecture utilized for this purpose is the Organic Field-Effect Transistor (OFET). mdpi.comrsc.org In an OFET-based sensor, the organic semiconductor layer acts as the transducer, converting a chemical or biological binding event into a measurable electrical signal. nih.gov

OFET-based sensors offer several advantages, including high sensitivity, low power consumption, potential for flexible and low-cost fabrication, and operation at room temperature. rsc.org The general working principle involves the interaction of analyte molecules with the active components of the OFET, which can be the semiconductor layer, the dielectric layer, or the electrodes. nih.govresearchgate.net This interaction induces a change in the transistor's electrical characteristics, such as the threshold voltage (Vth), field-effect mobility (µ), on/off current ratio, and subthreshold slope. rsc.org

The primary transduction mechanisms in C10-BTBT-based sensors involve:

Charge Transfer and Doping: Analyte molecules adsorbing onto the surface of the C10-BTBT semiconductor can engage in charge transfer interactions. Electron-donating or electron-withdrawing molecules can effectively dope (B7801613) the p-type semiconductor, altering its charge carrier concentration and, consequently, the drain current. mdpi.com

Interfacial Trapping: Analytes can introduce or passivate charge trap states at the interface between the semiconductor and the dielectric layer. This change in trap density directly affects the charge transport and leads to shifts in the threshold voltage.

Molecular Swelling/Disruption: The absorption of analytes into the C10-BTBT film can cause morphological changes, such as swelling or disruption of the molecular packing. This alters the intermolecular π-π overlap, which is critical for charge transport, thereby modulating the device's mobility. nih.gov

A specific application is found in electrolyte-gated organic field-effect transistors (EGOFETs) for sensing in aqueous environments. mdpi.com For instance, a study on the closely related 2,7-dioctyl pnas.orgbenzothieno[3,2-b] pnas.orgbenzothiophene (C8-BTBT) demonstrated its use as a pH sensor. mdpi.com In acidic solutions, a significant positive shift in the threshold voltage was observed, consistent with a near-Nernstian sensitivity. The proposed transduction mechanism is the chemical doping of the C8-BTBT semiconductor by protons from the solution. mdpi.com This principle is directly applicable to C10-BTBT, highlighting its potential for creating sensitive and selective chemical and biosensors.

Table 1: OFET-Based Sensor Parameters and Transduction Mechanisms
Affected ParameterDescriptionUnderlying Transduction MechanismExample Analyte Interaction
Threshold Voltage (Vth)The gate voltage required to turn the transistor 'on'.Charge trapping at the semiconductor/dielectric interface; Chemical doping.Protonation of the semiconductor in a pH sensor. mdpi.com
Field-Effect Mobility (µ)The speed at which charge carriers move through the semiconductor channel.Disruption of molecular packing; Introduction of scattering sites.Absorption of solvent vapors causing film swelling.
Drain Current (Id)The current flowing between the source and drain electrodes.Direct modulation of charge carrier concentration via doping.Adsorption of redox-active gas molecules. rsc.org

Stability and Degradation Mechanisms under Operational Conditions

A key advantage of the pnas.orgbenzothieno[3,2-b] pnas.orgbenzothiophene (BTBT) core is its inherent high chemical and thermal stability, which is crucial for the long-term operational reliability of electronic devices. mdpi.comnih.gov Derivatives such as C10-BTBT benefit from this robust aromatic core, exhibiting excellent stability in ambient air. pnas.orgruc.edu.cn This stability is often attributed to the material's large energy bandgap and stable crystalline packing.

Research on asymmetric BTBT derivatives, specifically C10-BTBTN, has demonstrated superior thermal stability compared to symmetric counterparts like C8-BTBT. While devices based on C8-BTBT films began to fail at 120 °C due to melting, C10-BTBTN-based devices retained 70% of their initial mobility when tested at 80 °C, showcasing the enhanced durability imparted by molecular design. researchgate.net Furthermore, methods such as adaptive surface doping have been shown to markedly improve the stability of C10-BTBT-based devices. pnas.org

Despite this intrinsic stability, performance degradation can occur under prolonged operational stress, a common challenge for all OFETs. The primary degradation mechanism under continuous operation is related to gate bias stress . researchgate.net This phenomenon involves the application of a constant gate voltage for an extended period, which can lead to a gradual decay in the drain current and a shift in the threshold voltage. researchgate.net

The key factors contributing to gate bias stress degradation include:

Charge Trapping: Slow-moving charge carriers can become trapped in defect states within the semiconductor bulk or, more commonly, at the semiconductor-dielectric interface. Water molecules absorbed at the interface can also act as deep trap sites. researchgate.net

Dielectric Polarization: Slow polarization of molecular dipoles within the gate dielectric material can create an internal electric field that opposes the applied gate field, leading to a reduction in charge accumulation and a shift in Vth. researchgate.net

Electrochemical Reactions: At the interface with the electrodes or in the presence of environmental factors like moisture and oxygen, irreversible electrochemical reactions can occur under bias, leading to the creation of charge traps and degradation of the semiconductor material itself.

Table 2: Stability and Degradation in C10-BTBT-Based Devices
FactorObservationRelevance to C10-BTBTReference
Ambient StabilityBTBT derivatives show excellent stability in air.High intrinsic chemical stability allows for reliable operation without strict encapsulation. pnas.orgruc.edu.cn
Thermal StabilityAsymmetric C10-BTBTN shows higher thermal stability than symmetric C8-BTBT.The decyl side chains contribute to a stable molecular packing that can withstand moderate temperatures. researchgate.net
Operational Stress (Gate Bias)A primary cause of degradation in OFETs, leading to Vth shifts and current decay.Charge trapping at the dielectric interface is a key mechanism affecting long-term device lifetime. researchgate.net

Vii. Advanced Spectroscopic and Microscopy Characterization of 2,7 Didecyl 1 Benzothieno 3,2 B 1 Benzothiophene Systems

Synchrotron-Based Techniques for Detailed Structural and Electronic Analysis

Synchrotron light sources offer exceptionally bright and highly collimated X-ray beams, enabling sophisticated scattering and spectroscopy experiments that are not feasible with laboratory-based instruments. These techniques are invaluable for probing the intricate structural and electronic characteristics of C10-BTBT thin films.

Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) is a powerful, non-destructive technique for determining the molecular packing, orientation, and crystallinity of thin films. For C10-BTBT and its derivatives, GIWAXS is crucial for correlating the thin-film structure with charge transport properties in devices like organic field-effect transistors (OFETs).

In GIWAXS experiments on thin films of dialkylated BTBT derivatives, the incident X-ray beam impinges on the sample at a very shallow angle (typically <1°), leading to total external reflection and enhancing the signal from the film while minimizing the contribution from the substrate. The resulting 2D diffraction pattern provides information about the molecular arrangement both in the plane of the substrate (in-plane) and perpendicular to it (out-of-plane).

Studies on symmetrically alkylated BTBT derivatives, such as C10-BTBT, reveal a strong tendency to form highly ordered, layered structures. ulb.ac.be The molecules typically adopt an "edge-on" orientation with the long molecular axis nearly perpendicular to the substrate, while the π-stacking direction is parallel to the substrate. This arrangement is highly favorable for charge transport in OFETs, as it facilitates efficient charge hopping between adjacent BTBT cores in the plane of the device channel. The GIWAXS patterns of C10-BTBT films exhibit a series of sharp, intense diffraction peaks in the out-of-plane direction, corresponding to the lamellar stacking of the molecules. The spacing of these peaks can be used to determine the interlayer distance, which is directly related to the length of the alkyl side chains. In-plane diffraction peaks provide information about the lateral packing of the BTBT cores, often confirming a herringbone arrangement, which is characteristic of high-mobility organic semiconductors. ulb.ac.be

GIWAXS Parameters for Alkylated BTBT Derivatives
CompoundFilm PreparationMolecular OrientationOut-of-Plane Lamellar Spacing (d)Key Findings
C10-BTBTSolution ShearingEdge-on~2.7 nmFormation of highly crystalline, well-oriented films with pronounced lamellar stacking.
C8O-BTBT-OC8Physical Vapor DepositionEdge-onVariable with temperatureTemperature-induced reversible phase transition from a room temperature surface-induced phase to a high-temperature phase with tilted molecular packing. ulb.ac.be

Resonant Soft X-ray Scattering (RSoXS) is an advanced synchrotron technique that provides nanoscale morphological information with chemical and orientational sensitivity. By tuning the incident X-ray energy to the absorption edges of specific elements (like the carbon or sulfur K-edges in C10-BTBT), RSoXS can generate strong scattering contrast between different chemical components or between regions with different molecular orientations. researchgate.netmonash.edunih.gov

While specific RSoXS studies focusing solely on single-component C10-BTBT films are not widely reported, the technique holds significant potential for characterizing these systems. For instance, in blends of C10-BTBT with other organic materials, RSoXS could be used to probe the domain size, purity, and interfacial structure of the phase-separated morphology. nih.gov Even in single-component films, RSoXS can be sensitive to variations in density or orientation between crystalline grains and amorphous regions.

A key advantage of RSoXS is its ability to probe molecular orientation at the nanoscale. monash.edu The interaction between the polarized soft X-ray beam and the specific molecular orbitals of the BTBT core is highly anisotropic. This allows RSoXS to map out the orientation of the conjugated planes within different nanodomains of the film, providing insights that are complementary to the averaged structural information from GIWAXS. This capability would be particularly useful for understanding how processing conditions affect the local molecular alignment and, consequently, the electronic connectivity within C10-BTBT films. Near-edge X-ray absorption fine-structure (NEXAFS) spectroscopy, a related technique, has been used on C10-BTBT to study molecular orientation by characterizing the dichroism at the carbon and sulfur K-edges. researchgate.net

Time-Resolved Spectroscopies for Charge Carrier Dynamics

Understanding the fate of photogenerated charge carriers—how they are generated, how they move, and how they recombine—is critical for optimizing the performance of C10-BTBT in optoelectronic applications. Time-resolved spectroscopic techniques provide a window into these ultrafast processes, which occur on timescales from femtoseconds to microseconds.

Femtosecond Transient Absorption (fs-TA) spectroscopy is a pump-probe technique used to study the dynamics of excited states and charge carriers on ultrafast timescales. A short "pump" laser pulse excites the sample, and a delayed "probe" pulse measures the change in absorption as a function of time after excitation. This allows for the tracking of the formation and decay of transient species like excitons and polarons (charge carriers).

Although detailed fs-TA studies specifically on C10-BTBT are limited in the literature, the technique is widely applied to organic semiconductors to elucidate fundamental photophysical processes. rsc.orgmdpi.com In a hypothetical fs-TA experiment on a C10-BTBT thin film, the initial photoexcitation would create excitons (bound electron-hole pairs). The TA spectrum would show features corresponding to the absorption of these excitons. Over picosecond timescales, these excitons could then dissociate into free charge carriers (polarons), either intrinsically or at defect sites. This process would be observed as a decay of the exciton (B1674681) absorption signal and a rise of a new absorption feature at a different wavelength, characteristic of the C10-BTBT cation (hole polaron). The subsequent decay of the polaron signal on nanosecond to microsecond timescales would provide information about charge trapping and recombination processes, which are often the limiting factors for device efficiency.

Potential Time-Resolved Spectroscopy Findings for C10-BTBT
TechniquePotential Information GainedTypical TimescaleRelevance to C10-BTBT Systems
Femtosecond Transient Absorption SpectroscopyExciton formation and dissociation, charge generation efficiency, charge recombination rates.Femtoseconds to NanosecondsCrucial for understanding the primary photophysics in solar cells and photodetectors.
Time-Resolved Microwave Conductivity (TRMC)Intrinsic charge carrier mobility, charge carrier lifetime, charge transport pathways.Nanoseconds to MicrosecondsProvides a contactless measure of the intrinsic mobility, avoiding complications from device contacts.

Time-Resolved Microwave Conductivity (TRMC) is a powerful contactless method to probe the photoconductivity of a material on nanosecond to microsecond timescales. berkeley.eduresearchgate.net In a TRMC experiment, a sample is placed in a microwave cavity, and charge carriers are generated by a pulsed laser. These mobile charge carriers absorb microwave power, and the change in microwave power is proportional to the product of the number of charge carriers and their mobility. By analyzing the transient photoconductivity signal, one can extract the intrinsic charge carrier mobility and lifetime.

TRMC is particularly valuable for organic semiconductors like C10-BTBT because it measures the intrinsic, short-range mobility within crystalline grains, without the influence of grain boundaries or contact resistance that affect measurements in a transistor device. acs.org Studies on various high-mobility organic semiconductors have used TRMC to determine their intrinsic charge transport capabilities. For C10-BTBT, TRMC could provide a benchmark for its intrinsic hole mobility. By measuring the decay of the TRMC signal over time, one can also study charge carrier recombination and trapping dynamics. Comparing the TRMC mobility with the mobility measured in an OFET can help to distinguish between the limitations imposed by the intrinsic material properties and those arising from the film morphology, grain boundaries, and interfaces.

Scanning Probe Microscopy for Local Electronic and Morphological Mapping

Scanning Probe Microscopy (SPM) techniques are indispensable for visualizing the surface morphology of C10-BTBT thin films at the nanoscale and for mapping their local electronic properties. These methods involve scanning a sharp probe over the sample surface and measuring various tip-sample interactions.

Atomic Force Microscopy (AFM) is the most common SPM technique used to obtain high-resolution topographical images of thin films. For C10-BTBT, AFM reveals the details of the film growth, such as the formation of crystalline terraces, the size and shape of crystalline grains, and the presence of defects like pinholes or grain boundaries. ulb.ac.benih.gov In many solution-processed or vapor-deposited C10-BTBT films, AFM images show distinct molecular terraces with step heights corresponding to the length of a single C10-BTBT molecule, confirming the edge-on orientation and layered growth suggested by GIWAXS. The lateral size of these crystalline domains, which can be quantified from AFM images, is a critical parameter influencing charge transport, as larger grains with fewer boundaries generally lead to higher device mobility.

Kelvin Probe Force Microscopy (KPFM) is an AFM-based technique that simultaneously maps the surface topography and the contact potential difference (CPD) between the AFM tip and the sample. The CPD is related to the local surface potential and work function of the material. KPFM is a powerful tool for investigating the local electronic homogeneity of C10-BTBT films. Variations in the KPFM signal can indicate the presence of different crystalline polymorphs, trapped charges at grain boundaries, or local variations in molecular orientation that affect the surface dipole and work function. researchgate.net Such electronic disorder can create energy barriers for charge transport, and KPFM provides a direct way to visualize these electronic landscapes at the nanoscale.

Scanning Tunneling Microscopy (STM)

Scanning Tunneling Microscopy is a powerful technique for imaging conductive surfaces with atomic resolution. In the context of organic semiconductors like C10-BTBT, STM is employed to visualize the molecular packing and ordering in thin films and monolayers. The microscope operates by scanning a sharp metallic tip over the sample surface while maintaining a small voltage bias. The resulting quantum tunneling current between the tip and the sample is highly sensitive to the tip-sample distance, allowing for the generation of a detailed topographical map. dtic.mil

For C10-BTBT monolayers adsorbed on a conductive substrate such as gold or graphite, STM can reveal:

Molecular Arrangement: The precise packing structure of the molecules, including the orientation of the benzothienobenzothiophene cores and the decyl side chains. psu.edu Studies on similar long-chain alkanes show that molecules typically self-assemble into well-ordered lamellar structures. dtic.milpsu.edu

Lattice Parameters: The dimensions of the two-dimensional unit cell of the molecular assembly can be determined directly from high-resolution images.

Surface Defects: STM is highly effective at identifying imperfections in the molecular layer, such as vacancies, domain boundaries, and dislocations, which can significantly impact charge transport. dtic.mil

While specific STM studies exclusively focused on C10-BTBT are not widely documented in publicly accessible literature, the principles of the technique and its application to similar organic molecules suggest it is an invaluable tool for understanding the fundamental structural characteristics of C10-BTBT self-assembled layers.

Conductive Atomic Force Microscopy (C-AFM)

Conductive Atomic Force Microscopy is a variant of AFM that concurrently measures the surface topography and the local electrical conductivity of a sample. wikipedia.org A conductive probe is scanned in direct contact with the surface, and a bias voltage is applied between the tip and the sample. nanosurf.com The resulting current is measured by a sensitive preamplifier, generating a current map that can be correlated with the topographical features. wikipedia.orgwiley.com

In the study of C10-BTBT thin films, C-AFM is particularly useful for:

Mapping Conductivity Variations: It can distinguish between crystalline grains and grain boundaries, often revealing that grain boundaries have lower conductivity and act as barriers to charge transport. mdpi.com

Identifying Defects: Local defects in the crystalline structure that trap or impede charge carriers can be identified as areas of low current flow.

Device Characterization: In the context of a thin-film transistor, C-AFM can probe the local conductivity of the semiconductor channel, providing insights into the uniformity of charge transport. nih.gov

Kelvin Probe Force Microscopy (KPFM) for Surface Potential Mapping

Kelvin Probe Force Microscopy is a non-contact AFM technique used to map the work function or surface potential of a material with nanoscale resolution. wikipedia.orgparksystems.com It measures the contact potential difference (CPD) between a conductive AFM tip and the sample surface. The CPD is the difference in work functions between the tip and the sample. attocube.comspectraresearch.com By nullifying the electrostatic force between the tip and sample through the application of a DC bias, the surface potential can be mapped. parksystems.com

KPFM is instrumental in characterizing C10-BTBT and related materials by providing information on:

Work Function: Determining the local work function of C10-BTBT films, a critical parameter for understanding charge injection barriers at metal-semiconductor interfaces. spectraresearch.com

Surface Potential Uniformity: Mapping variations in surface potential across a film can reveal the presence of different crystalline domains, polymorphs, or charge-trapping sites. researchgate.net

Charge Distribution: In operating devices, KPFM can be used to visualize the distribution of charge carriers and potential gradients within the transistor channel. rsc.org

Studies on the closely related compound 7-decyl-2-phenyl nih.govbenzothieno[3,2-b] nih.govbenzothiophene (B83047) (Ph-BTBT-10) have demonstrated the power of KPFM. Topographical maps show the formation of molecular films, while the corresponding surface potential maps reveal distinct domains. For instance, in bilayer films, regions can be identified that correspond to the underlying molecular layer and the second layer, each with a characteristic surface potential. researchgate.netresearchgate.net These variations in potential are attributed to differences in the molecular orientation and packing within the layers. researchgate.net

Table 1: Representative KPFM Measurement Parameters and Findings for Ph-BTBT-10 Films

ParameterValue/ObservationReference
SubstrateSiO2 researchgate.net
Nominal Film Thickness~5 nm researchgate.net
TopographyNearly continuous molecular bilayer with some uncovered substrate regions. researchgate.net
Surface Potential DifferenceA distinct difference in surface potential is observed between the first and second molecular layers. researchgate.netresearchgate.net
InterpretationThe potential difference reflects variations in molecular packing and orientation between the layers, impacting the local work function. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin States

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. ijcrt.org It is highly specific and sensitive to paramagnetic centers, such as organic radicals, radical ions (cations and anions), and triplet states, which can act as charge carriers or traps in organic semiconductors. researchgate.net The technique relies on the absorption of microwave radiation by an unpaired electron in the presence of a strong magnetic field. ijcrt.org The resulting spectrum provides information about the g-factor and hyperfine couplings, which are characteristic of the radical's electronic structure and its environment.

In the context of C10-BTBT systems, EPR spectroscopy can be used to:

Detect and Identify Charge Carriers: Upon chemical doping, electrochemical injection, or photoexcitation, radical cations (polarons) can be formed on the C10-BTBT molecules. EPR can confirm their presence and provide structural information. researchgate.net

Quantify Spin Concentration: The intensity of the EPR signal is proportional to the number of unpaired spins, allowing for the quantification of charge carrier or trap state density. ijcrt.org

Probe Charge Delocalization: The analysis of the EPR lineshape and hyperfine couplings can offer insights into the extent to which the unpaired electron (and thus the charge) is delocalized over the π-conjugated backbone of the molecule.

Study Degradation Mechanisms: The formation of radical species due to oxidative processes or other degradation pathways can be monitored by EPR, providing information on the material's stability.

While EPR is a powerful tool for investigating charge-related phenomena in organic semiconductors, specific EPR studies on radical ions of C10-BTBT are not extensively reported in the literature. However, the methodology is well-established for studying paramagnetic charge carriers in a wide range of organic electronic materials. researchgate.netcardiff.ac.uk

Viii. Computational and Theoretical Modeling of 2,7 Didecyl 1 Benzothieno 3,2 B 1 Benzothiophene Systems

Molecular Dynamics (MD) Simulations for Self-Assembly and Aggregation Behavior

Molecular dynamics (MD) simulations are a powerful tool to investigate the self-assembly and aggregation behavior of C10-BTBT molecules. These simulations model the atomic-level interactions over time, allowing for the prediction of equilibrium structures and morphologies in thin films. The arrangement of molecules in the solid state is critical for efficient charge transport, and MD simulations can elucidate the factors governing molecular packing.

Research on related dialkyl-BTBT derivatives has shown that the length of the alkyl side chains significantly influences the molecular ordering. rsc.org MD simulations can reveal how the decyl chains of C10-BTBT mediate intermolecular interactions, leading to the formation of well-ordered domains. These simulations can predict key structural parameters such as the herringbone packing angle and the tilt angle of the BTBT core with respect to the substrate, which are crucial for charge transport properties. nih.gov Furthermore, MD simulations can be used to study the dynamics of thin film formation, providing insights into how processing conditions can be optimized to achieve desired morphologies. By simulating the system at different temperatures, researchers can also investigate thermally induced phase transitions and their impact on the material's structure. nih.gov

Multiscale Modeling of Charge Transport in Polycrystalline Thin Films

Charge transport in polycrystalline thin films of C10-BTBT is a complex process that is influenced by phenomena occurring at multiple length and time scales. Multiscale modeling approaches are therefore essential for a comprehensive understanding. These models typically combine quantum chemical calculations to determine the intrinsic electronic properties of the material with classical simulations to account for the effects of molecular packing and disorder.

One common approach involves using quantum chemistry to calculate the electronic coupling (transfer integrals) between adjacent molecules. These parameters are then used as input for kinetic Monte Carlo (KMC) simulations to model charge hopping through the material. rsc.org This approach allows for the investigation of how factors such as grain boundaries and molecular disorder affect charge mobility.

For highly ordered crystalline domains, band transport models based on deformation-potential theory can be employed. rsc.org These models consider the delocalization of charge carriers within the electronic bands of the material. By combining these different modeling techniques, researchers can gain a holistic understanding of charge transport in C10-BTBT thin films, from the intramolecular level to the macroscopic device scale. For instance, studies on Cn-BTBT crystals have shown that thermal fluctuations can significantly influence charge transport, and that phonon-electron coupling can promote higher charge mobilities. aip.org

Modeling Technique Description Key Parameters Investigated
Quantum Chemistry Calculates electronic properties of individual or small groups of molecules.Transfer integrals, reorganization energy, ionization potential, electron affinity.
Molecular Dynamics (MD) Simulates the motion of atoms and molecules to predict morphology and dynamics.Molecular packing, crystal structure, thin film morphology, phase transitions.
Kinetic Monte Carlo (KMC) Simulates charge hopping between localized states in a disordered system.Charge carrier mobility, effect of traps and disorder, percolation pathways.
Band Transport Models Describes charge transport in terms of delocalized electronic bands in crystalline materials.Band structure, effective mass, charge carrier mobility in the ballistic regime.

Quantum Chemical Calculations of Excited States and Optical Transitions

Quantum chemical calculations are indispensable for understanding the excited-state properties and optical transitions of C10-BTBT. Methods such as Time-Dependent Density Functional Theory (TD-DFT) are commonly used to calculate the energies of excited states and the probabilities of optical transitions. mdpi.comnih.gov These calculations provide insights into the absorption and emission spectra of the material, which are crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

By analyzing the molecular orbitals involved in electronic transitions, researchers can characterize the nature of the excited states (e.g., as π-π* transitions localized on the BTBT core). These calculations can also predict how chemical modifications to the BTBT core or the side chains will affect the optical properties. For example, studies on other BTBT derivatives have shown how substitutions can tune the HOMO and LUMO energy levels, thereby altering the optical bandgap. mdpi.com This information is vital for designing materials with specific absorption and emission characteristics.

Property Computational Method Typical Calculated Values for BTBT Derivatives
Excitation Energy TD-DFT, CIS, EOM-CCSD3.0 - 4.0 eV (for lowest singlet excited state)
Oscillator Strength TD-DFTVaries depending on the transition
HOMO Energy DFT-5.0 to -5.5 eV
LUMO Energy DFT-1.5 to -2.0 eV
Optical Bandgap DFT, TD-DFT3.0 - 3.5 eV

Ab Initio Simulations of Interfaces (Organic/Dielectric, Organic/Metal)

The performance of organic electronic devices is often limited by the properties of the interfaces between the organic semiconductor and other materials, such as the dielectric layer and the metal electrodes. Ab initio simulations, which are based on first-principles quantum mechanics, are a powerful tool for investigating the atomic and electronic structure of these interfaces.

These simulations can provide a detailed understanding of the interactions between C10-BTBT and different substrate materials. For example, they can be used to study the alignment of the molecular energy levels with the work function of the metal electrodes, which is a critical factor for efficient charge injection. documentsdelivered.com They can also be used to investigate the formation of interface dipoles and their effect on the device characteristics. Furthermore, ab initio simulations can shed light on the influence of the dielectric material on the morphology of the C10-BTBT film and the presence of charge traps at the interface, which can significantly impact device performance. The insights gained from these simulations can guide the selection of appropriate interface materials and the development of strategies to optimize device performance.

Machine Learning and Data-Driven Approaches for Structure-Property Relationships

While specific applications of machine learning to 2,7-Didecyl nih.govbenzothieno[3,2-b] nih.govbenzothiophene (B83047) are not yet widely reported in the literature, this emerging field holds immense promise for accelerating the discovery and design of new organic semiconductor materials. Machine learning (ML) models can be trained on existing experimental and computational data to learn complex structure-property relationships.

For a material like C10-BTBT, ML models could be developed to predict key properties such as charge mobility, HOMO/LUMO levels, and crystal packing based on molecular descriptors. These descriptors could include information about the chemical structure, such as the length of the alkyl chains, as well as quantum chemical parameters. Once trained, these models could be used to rapidly screen large libraries of virtual candidate molecules, identifying those with the most promising properties for a given application. This data-driven approach has the potential to significantly reduce the time and cost associated with the traditional trial-and-error approach to materials discovery. As more data on BTBT derivatives and other organic semiconductors becomes available, the application of machine learning is expected to play an increasingly important role in the field.

Ix. Future Research Directions and Emerging Paradigms for 2,7 Didecyl 1 Benzothieno 3,2 B 1 Benzothiophene

Exploration of Hybrid Organic-Inorganic Architectures

A promising frontier for BTBT-based materials lies in the development of hybrid organic-inorganic systems, which aim to combine the superior charge transport of the organic semiconductor with the unique electronic or optical properties of inorganic materials. A prime example of this synergy is the integration of dialkyl-BTBT derivatives as hole-transporting layers (HTLs) in perovskite solar cells.

In one notable study, a dopant-free solution-processed HTL based on 2,7-dioctyl kek.jpbenzothieno[3,2-b] kek.jpbenzothiophene (B83047) (C8-BTBT) was successfully incorporated into n-i-p perovskite solar cells. The optimized devices achieved a remarkable power conversion efficiency (PCE) of 22.45% with minimal hysteresis kek.jp. The C8-BTBT layer not only facilitated efficient hole extraction and transport but also acted as a protective barrier, significantly enhancing the device's stability against moisture. Unencapsulated solar cells retained over 80% of their initial PCE after 120 days at a relative humidity of 40-45% kek.jp. Further research has also highlighted the potential of a 2-decyl kek.jpbenzothieno[3,2-b] kek.jpbenzothiophene (C10-BTBT) interlayer to enhance charge transfer at the perovskite interface, leading to a high PCE of 20.50% rsc.org. These findings underscore the critical role that BTBT derivatives can play in advancing the performance and longevity of perovskite solar cells.

Future explorations in this area could involve the integration of BTBT derivatives with other inorganic nanomaterials, such as quantum dots or metal oxide nanoparticles. Such hybrid systems could lead to novel photodetectors, light-emitting transistors, and sensors with tailored functionalities.

Rational Design of Derivatives with Tunable Electronic and Supramolecular Properties

The electronic and self-assembly properties of BTBT-based molecules are highly tunable through chemical modification, offering a rich landscape for rational molecular design. The length and branching of the alkyl side chains, the nature of end-capping groups, and modifications to the BTBT core itself all profoundly influence the material's performance in electronic devices.

Interactive Table: Effect of Alkyl Chain Length on Mobility in BTBT Derivatives

Derivative FamilyAlkyl Chain LengthPacking MotifReported Mobility (cm²/V·s)
2-(5-alkylthiophen-2-yl)-BTBTn ≥ 4Smectic> 5 nih.gov
2-(5-hexylthiophen-2-yl)-BTBTn = 6Highly orderedup to 10.5 nih.gov
2-(5-heptylthiophen-2-yl)-BTBTn = 7Highly orderedup to 10.5 nih.gov
Symmetric 4-alkylphenyl-BTBTn = 102D crystalline> 1-5 rsc.org
Symmetric 4-alkylphenyl-BTBTn = 122D crystalline> 1-5 rsc.org

End-Capping Groups and Core Modifications: Introducing different end-capping groups provides another avenue for tuning material properties. For example, the introduction of oxygen atoms into the terminal alkyl groups of diphenyl-substituted BTBT derivatives was shown to improve thermal stability, increase photoluminescence quantum yield, and enhance charge-carrier mobility rsc.org. In another study, various end-capping groups were explored, with 2-(phenylethynyl)benzo[b]benzo rsc.orgresearchgate.netthieno[2,3-d]thiophene showing the highest mobility among the synthesized compounds mdpi.com. Furthermore, modifying the BTBT core through sulfur oxidation has been demonstrated to significantly alter crystal packing, thermal stability, and optoelectronic properties, leading to enhanced emission with quantum yields exceeding 99% researchgate.net.

The supramolecular organization of BTBT derivatives can also be controlled by attaching peptide conjugates, leading to the formation of self-assembled nanofibers in water with electrical conductivities as high as 6.0 × 10⁻⁶ S cm⁻¹ nih.gov. This approach opens up possibilities for bioelectronic applications.

Advanced Processing Techniques for Enhanced Film Uniformity and Order

The performance of organic field-effect transistors (OFETs) is critically dependent on the morphology and crystallinity of the semiconductor thin film. Advanced solution-processing techniques are being developed to achieve highly ordered and uniform films of BTBT derivatives over large areas, which is essential for practical applications.

Meniscus-Guided Coating: Techniques like solution-shearing and angle-dependent dip-coating (ADDC) have emerged as powerful methods for controlling the crystallization of BTBT derivatives rsc.orgnih.govresearchgate.net. These methods utilize a moving meniscus to guide the assembly of molecules into well-aligned crystalline films nih.govresearchgate.net. The shape of the meniscus plays a crucial role in the fluid flow and crystallization process researchgate.net. For instance, a small meniscus angle in ADDC of C8-BTBT enhances the upward fluid flow, leading to increased crystallization and mass deposition, resulting in aligned crystalline films with high surface coverage that favor charge transport nih.govresearchgate.net.

Solution Shearing: This technique has been successfully used to prepare thin films of mono- and di-alkylated BTBT derivatives. For 2-tridecyl kek.jpbenzothieno[3,2-b] kek.jp-benzothiophene (C13-BTBT), solution shearing produced a film with well-aligned molecules in a face-to-face π-stacking arrangement. In contrast, 2,7-bis-tridecyl kek.jpbenzothieno[3,2-b] kek.jp-benzothiophene (C13-BTBT-C13) formed well-aligned molecules in a layered-herringbone packing, which resulted in a high field-effect mobility of 0.645 cm²/Vs rsc.org.

Interface Modification: The quality of the interface between the dielectric and the organic semiconductor is another critical factor. UV-ozone treatment of the Si/SiO₂ substrate has been shown to be a simple and effective method to improve the interface quality for solution-processed C8-BTBT films. This treatment modifies the surface energy and wettability, leading to more ordered growth, larger grain sizes, and fewer grain boundaries in the C8-BTBT film, resulting in a hole mobility of 6.50 cm²/V·s rsc.org. Similarly, a straightforward two-step process involving UV/ozone treatment of the Si/SiO₂ substrate significantly enhanced the mobility in spin-coated 2,7-didodecyl kek.jpbenzothieno[3,2-b] kek.jpbenzothiophene (C12-BTBT) based OFETs to as high as 2.7 cm²/V·s nih.gov.

Fundamental Studies of Interfacial Phenomena and Charge Injection/Extraction

A deeper understanding of the phenomena occurring at the interfaces within an organic electronic device is crucial for further performance improvements. This includes the interface between the organic semiconductor and the dielectric, as well as the interface between the semiconductor and the source/drain electrodes.

Probing Electric Fields and Charge Accumulation: Advanced spectroscopic techniques are being employed to directly visualize the electric field and charge distribution at the buried interfaces of operating OFETs. Sum-frequency generation (SFG) imaging microscopy has been used to probe the electric field due to charge accumulation at the dielectric/semiconductor interface in a 2,7-diphenyl kek.jpbenzothieno[3,2-b] kek.jpbenzothiophene (DPh-BTBT) based transistor nih.govresearchgate.net. These studies revealed the presence of an intense electric field near the source and drain electrode edges during device operation, providing valuable insights into charge injection and accumulation behavior nih.govresearchgate.net.

A comprehensive understanding of these interfacial phenomena will enable the rational design of device architectures and materials with optimized charge injection and extraction characteristics, leading to lower operating voltages and improved device efficiency.

Development of Next-Generation Organic Semiconductor Materials (drawing insights from the compound)

The extensive knowledge gained from studying 2,7-Didecyl kek.jpbenzothieno[3,2-b] kek.jpbenzothiophene and its analogues is paving the way for the design of next-generation organic semiconductors with even higher performance and new functionalities. A key area of development is the creation of n-type BTBT derivatives to enable complementary logic circuits.

Historically, all reported BTBT derivatives have been p-type (hole-transporting) semiconductors tcichemicals.com. This is largely due to the high-lying lowest unoccupied molecular orbital (LUMO) energy level of the BTBT core tcichemicals.com. Recently, the first example of an n-type BTBT-based semiconductor, D-(PhFCO)-BTBT, was realized tcichemicals.comacs.orgnih.gov. This was achieved by introducing strong electron-withdrawing groups to the BTBT core, which significantly stabilized the LUMO energy level tcichemicals.comacs.orgnih.gov. Polycrystalline thin films of this n-type material exhibited a two-dimensional herringbone packing and achieved high electron mobilities of up to ~0.6 cm²/V·s in OFETs tcichemicals.comacs.orgnih.gov. This breakthrough demonstrates the potential of the BTBT framework for developing high-performance n-type organic semiconductors.

Future research will likely focus on:

Further stabilization of the LUMO level through the incorporation of even stronger electron-withdrawing moieties to enhance electron transport and ambient stability.

Fine-tuning the molecular structure of n-type BTBT derivatives to optimize their packing and improve charge transport.

Exploring new synthetic methodologies to access a wider range of n-type BTBT-based materials.

The development of high-performance, air-stable n-type organic semiconductors based on the BTBT core is a critical step towards the realization of low-power, high-speed organic complementary circuits.

Strategies for Ambipolar Charge Transport

The ability of a single material to transport both holes and electrons (ambipolar transport) is highly desirable for simplifying the fabrication of complementary logic circuits. While most BTBT derivatives are exclusively p-type, strategies are being explored to induce ambipolar behavior.

One approach involves creating a bilayer heterostructure with a p-type BTBT derivative and an n-type semiconductor. An ambipolar field-effect transistor was successfully fabricated using a solution-processed structure of Ph-BTBT-10 (a p-type semiconductor) and ZnO (an n-type semiconductor), with a thin insulating polymer layer at the interface rsc.orgnih.gov. This device exhibited well-balanced hole and electron mobilities of 0.11 and 0.34 cm²/V·s, respectively, and was used to demonstrate a functional inverter rsc.orgnih.gov.

Another promising strategy is the synthesis of donor-acceptor (D-A) copolymers. By incorporating both electron-donating and electron-accepting units into the polymer backbone, the energy levels of the frontier molecular orbitals can be tuned to facilitate both hole and electron injection and transport. For example, random copolymers of BTBT (donor) and diketopyrrolopyrrole (DPP) (acceptor) have been synthesized and shown to exhibit p-type semiconducting properties with mobilities up to 2.47 cm²/V·s acs.org. While this specific example did not demonstrate ambipolarity, the D-A copolymer approach remains a viable strategy for achieving ambipolar transport in BTBT-based materials.

Future research in this area will focus on:

Designing single-component BTBT derivatives with sufficiently low-lying LUMO and high-lying HOMO levels to allow for both electron and hole injection from common electrode materials.

Exploring novel D-A copolymer architectures incorporating the BTBT moiety to achieve balanced ambipolar charge transport.

Investigating the use of blends of p-type BTBT derivatives with n-type organic semiconductors to create ambipolar transport layers in a single-step deposition process.

The successful development of high-performance ambipolar BTBT-based materials would represent a significant advancement towards simplified and cost-effective organic electronics.

Q & A

Q. What are the primary synthetic routes for 2,7-Didecyl[1]benzothieno[3,2-b][1]benzothiophene (C10-BTBT), and how do reaction conditions influence yield?

The synthesis typically involves alkylation of the BTBT core. A common method is successive Friedel-Crafts alkylation using alkyl halides and Lewis acid catalysts (e.g., AlCl₃). For example, and describe multi-step alkylation processes where reaction temperature (0–50°C), anhydrous conditions, and stoichiometric control of alkylating agents are critical for achieving high yields (>70%) . Side reactions, such as over-alkylation, are mitigated by slow reagent addition and low temperatures.

Q. Which characterization techniques are essential for confirming the structure and purity of C10-BTBT?

Key techniques include:

  • X-ray Diffraction (XRD): Resolves crystal packing and confirms the fused thieno-thiophene backbone ().
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies alkyl chain regiochemistry (e.g., 2,7 vs. 3,8 substitution).
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., C₃₄H₄₄S₂, exact mass 548.28 g/mol) .
  • UV-Vis and Cyclic Voltammetry: Assess electronic properties (e.g., λₐᵦₛ ~350 nm, HOMO/LUMO levels) relevant to organic semiconductor applications .

Q. How do structural modifications (e.g., alkyl chain length) impact the material properties of BTBT derivatives?

Increasing alkyl chain length (e.g., C8 vs. C10) enhances solubility in organic solvents (e.g., chloroform, toluene) and improves thin-film crystallinity. shows that longer chains (C10) reduce π-π stacking distances, boosting charge-carrier mobility in organic field-effect transistors (OFETs) from ~2.0 cm²/V·s (C8-BTBT) to >5.0 cm²/V·s (C10-BTBT) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for C10-BTBT?

Discrepancies often arise from catalyst choice or purification methods. For example, AlCl₃ may yield 75% purity due to byproducts, whereas BF₃·Et₂O improves regioselectivity but requires post-synthesis column chromatography ( vs. 2). Systematic optimization of Lewis acid activity (e.g., FeCl₃ vs. AlCl₃) and solvent polarity (e.g., dichloromethane vs. DMF) is recommended .

Q. What experimental strategies optimize OFET performance using C10-BTBT thin films?

Key factors include:

  • Substrate Treatment: OTS-modified SiO₂ substrates reduce interfacial traps, enhancing mobility .
  • Annealing Conditions: Thermal annealing (80–120°C) improves crystallinity, but excessive heat induces alkyl chain disorder.
  • Solvent Selection: High-boiling-point solvents (e.g., mesitylene) promote slow crystallization, reducing grain boundaries .

Q. What mechanistic insights exist for the alkylation of BTBT cores?

DFT studies suggest that alkylation proceeds via electrophilic aromatic substitution, with the thiophene sulfur directing para-substitution. highlights that steric hindrance from existing alkyl chains slows subsequent reactions, requiring elevated temperatures (50–80°C) for di-substitution . Kinetic studies using in-situ IR spectroscopy can monitor intermediate formation .

Q. How can researchers address challenges in achieving >99% purity for C10-BTBT?

Recrystallization from mixed solvents (e.g., hexane:ethyl acetate, 10:1) removes oligomeric byproducts. and emphasize combining column chromatography (silica gel, hexane eluent) with preparative HPLC for trace impurity removal .

Q. What computational methods predict the electronic structure of C10-BTBT?

Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets accurately models HOMO (-5.2 eV) and LUMO (-1.8 eV) levels, correlating with experimental CV data. and validate these models for charge-transfer properties in OFETs .

Q. How does environmental exposure (e.g., UV light, humidity) affect C10-BTBT stability?

Accelerated aging tests show that UV exposure (λ = 365 nm) induces photo-oxidation of thiophene rings, reducing OFET mobility by ~30% after 100 hours. Encapsulation with PMMA or parylene layers mitigates degradation .

Q. What are the limitations of current synthetic methodologies for BTBT derivatives?

Challenges include:

  • Scalability: Multi-step syntheses suffer from cumulative yield losses.
  • Functional Group Tolerance: Electron-withdrawing groups (e.g., nitro) destabilize the BTBT core during alkylation.
  • Cost: High-purity alkyl halides and catalysts (e.g., Pd-based) increase production costs, necessitating greener alternatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.